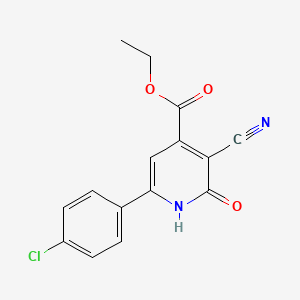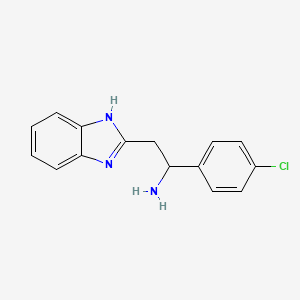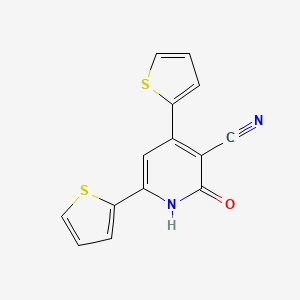![molecular formula C15H19NO3S B1223997 3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid](/img/structure/B1223997.png)
3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(3-methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid is a member of pyrroles.
Aplicaciones Científicas De Investigación
Biomonitoring of Exposure to Solvents
The compound 3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid is related to alkoxypropionic acids which are metabolites of alkoxypropanols, indicating exposure to certain solvents. Laitinen (1997) detailed a study on the biomonitoring of 1-alkoxy-2-propanol acetates, harmful solvents found in commercial products. By analyzing urinary 2-alkoxypropionic acids, the study provided a reliable method for assessing exposure to these solvents, particularly in occupational settings like silkscreen printing. This research is valuable for workplace safety and understanding the toxicology of such exposures (Laitinen, 1997).
Biomonitoring of Carcinogen Metabolites
Hecht (2002) discussed the importance of measuring human urinary carcinogen metabolites to assess exposure to harmful substances like tobacco. Although not directly linked to 3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid, this study highlights the broader context of monitoring exposure to potentially hazardous compounds through urinary metabolites, an approach that could be relevant for monitoring exposure to a variety of chemicals, including those related to the compound (Hecht, 2002).
Environmental and Occupational Exposure Monitoring
Further, Laitinen and Pulkkinen (2005) extended the biomonitoring approach to 2-(2-alkoxyethoxy)ethanols, another class of solvents. Their study focused on the occupational exposure of floor lacquerers to these solvents and used urinalysis of metabolites as a method of biomonitoring. Similar methodologies could potentially apply to the monitoring of exposure to 3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid in relevant industrial or environmental contexts (Laitinen & Pulkkinen, 2005).
Propiedades
Nombre del producto |
3-[1-(3-Methoxypropyl)-5-thiophen-2-yl-2-pyrrolyl]propanoic acid |
|---|---|
Fórmula molecular |
C15H19NO3S |
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
3-[1-(3-methoxypropyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C15H19NO3S/c1-19-10-3-9-16-12(6-8-15(17)18)5-7-13(16)14-4-2-11-20-14/h2,4-5,7,11H,3,6,8-10H2,1H3,(H,17,18) |
Clave InChI |
UHWDVVGLOOPKRS-UHFFFAOYSA-N |
SMILES canónico |
COCCCN1C(=CC=C1C2=CC=CS2)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(2-methyl-4-benzofuro[3,2-d]pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B1223914.png)
![2-(2-Bromophenyl)-5-[(2-chlorophenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B1223915.png)
![[4-(5-Chloro-2-methylphenyl)-1-piperazinyl]-(2-ethoxy-3-pyridinyl)methanone](/img/structure/B1223916.png)
![3-[[[4-(Phenylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]thio]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B1223917.png)
![1-(4-Fluorophenyl)-1-cyclopentanecarboxylic acid [2-oxo-2-(4-sulfamoylanilino)ethyl] ester](/img/structure/B1223922.png)
![N-(3-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1223923.png)

![4-Tert-butyl-2-[(5-nitro-2-pyridinyl)thio]thiazole](/img/structure/B1223928.png)


![2-[4-(3,4-dihydro-1H-isoquinolin-2-yl)-4-oxobutyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B1223935.png)
![(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone](/img/structure/B1223936.png)
![Methyl [1-({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B1223937.png)
![N-[[(5-methyl-1H-pyrazol-3-yl)amino]-oxomethyl]-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B1223938.png)